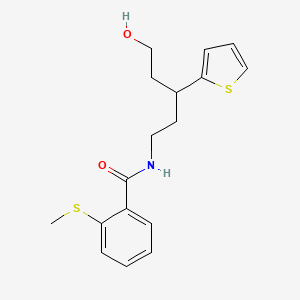
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide, also known as AMT, is a psychoactive drug that belongs to the tryptamine class. It is a potent hallucinogen and has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is part of a broader class of compounds that have been synthesized and evaluated for their biological activities. For example, a novel series of derivatives, including thiophene substituted compounds, were designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds have shown inhibitory activity against enzymes with low IC50 values, and among them, thiophene substituted derivatives exhibited significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, potently inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, showcasing a methodology to produce N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This chemoselective approach highlights the versatile use of these compounds in synthetic chemistry, providing a pathway to synthesize biologically active molecules (Singh et al., 2017).
Antioxidant Activity
Benzothiazole derivatives, including those with thiourea groups, have been designed and synthesized, demonstrating the ability to inactivate reactive chemical species through their antioxidant activity. Specifically, these compounds have shown promising results in scavenging free radicals, highlighting their potential in combating oxidative stress related to various diseases (Cabrera-Pérez et al., 2016).
Antifungal Potential
The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been explored as potential antifungal agents. These compounds were prepared by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides, showcasing their potential in addressing fungal infections (Narayana et al., 2004).
Antimicrobial Activity
A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells, revealing significant antimicrobial activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results demonstrate the potential of these compounds for further development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-21-16-6-3-2-5-14(16)17(20)18-10-8-13(9-11-19)15-7-4-12-22-15/h2-7,12-13,19H,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEOACQWIBPSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

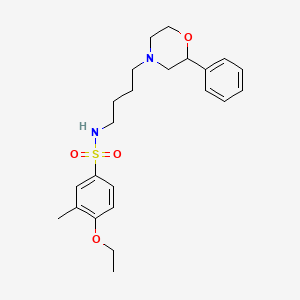
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
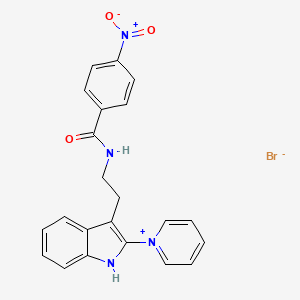
![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)
![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)

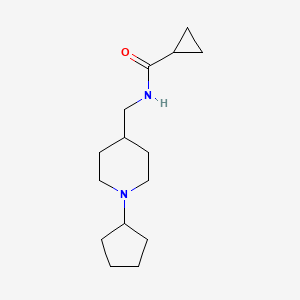
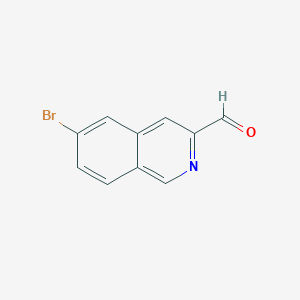

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)
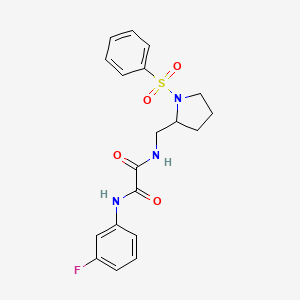
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)
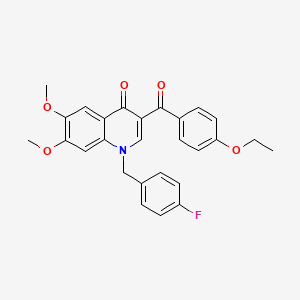
![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)